molecular formula C14H18ClNO B5699490 2-chloro-N-cyclohexyl-4-methylbenzamide

2-chloro-N-cyclohexyl-4-methylbenzamide

Cat. No.: B5699490
M. Wt: 251.75 g/mol
InChI Key: FEXBPOYWGHKVET-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-4-methylbenzamide is an organic compound with the molecular formula C14H18ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 2-position, a cyclohexyl group at the nitrogen atom, and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclohexyl-4-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoic acid, cyclohexylamine, and 4-methylbenzoyl chloride.

    Amidation Reaction: The 2-chlorobenzoic acid is first converted to 2-chlorobenzoyl chloride using thionyl chloride (SOCl2). This intermediate is then reacted with cyclohexylamine to form 2-chloro-N-cyclohexylbenzamide.

    Methylation: The final step involves the methylation of the benzamide derivative at the 4-position using a suitable methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohexyl-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group at the 4-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Reduction: 2-chloro-N-cyclohexyl-4-methylbenzylamine.

    Oxidation: 2-chloro-N-cyclohexyl-4-methylbenzoic acid.

Scientific Research Applications

2-chloro-N-cyclohexyl-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.

    Biology: The compound can be used in the development of biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-4-methylbenzamide depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity. The chlorine atom and the cyclohexyl group can influence the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclohexylbenzamide: Lacks the methyl group at the 4-position.

    4-chloro-N-cyclohexyl-2-methylbenzamide: Has the chlorine and methyl groups swapped in position.

    2-chloro-N-cyclohexyl-4-ethylbenzamide: Has an ethyl group instead of a methyl group at the 4-position.

Uniqueness

2-chloro-N-cyclohexyl-4-methylbenzamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the chlorine atom and the cyclohexyl group provides a distinct steric and electronic environment, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-cyclohexyl-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-10-7-8-12(13(15)9-10)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXBPOYWGHKVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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